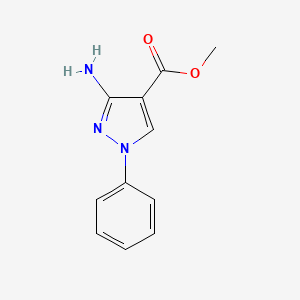

methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-14(13-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPWKLUCJYFFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-keto esters. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by esterification to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with potential applications in diverse scientific fields. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms in their structure.

Use as a Building Block

This compound can be used as a building block for synthesizing more complex molecules . For example, it can be used to synthesize pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds with close similarities to purine bases like adenine and guanine . Pyrazolo[3,4-b]pyridines have attracted interest from medicinal chemists due to their potential for addressing different biological activities .

Medicinal Chemistry

Pyrazole derivatives, including this compound, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They can interact with various biological targets and affect biochemical pathways. Some pyrazole derivatives have demonstrated antimicrobial and antioxidant activity .

Development of Novel Heterocyclic Amino Acids

This compound can be used in the development of novel heterocyclic amino acids .

Mechanism of Action

The mechanism of action of methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the amino and ester groups allows for hydrogen bonding and electrostatic interactions with the target protein, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylate Derivatives

Pyrazole carboxylates exhibit diverse properties depending on substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The amino group in this compound enhances hydrogen-bonding capacity, making it a candidate for drug-receptor interactions. In contrast, tert-butyl () and fluorophenyl () substituents influence steric bulk and electronic properties, respectively . Positional isomerism (e.g., 3-amino vs. 4-amino in ) alters molecular symmetry and interaction sites, affecting crystallization behavior and solubility .

Synthetic Routes Methyl 3-amino derivatives may require protective group strategies for the amino moiety during synthesis. describes a Ru-catalyzed decarboxylative alkylation for ethyl pyrazole carboxylates, suggesting similar methods could apply to methyl analogs with modifications .

Physical and Safety Profiles Methyl esters generally exhibit lower boiling points compared to ethyl esters (e.g., vs. 8). Safety data for the tert-butyl analog () highlights standard precautions (e.g., skin/eye irritation), but amino-substituted derivatives may pose additional hazards due to reactivity .

Biological Activity

Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate (MAPC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MAPC, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Biological Activities

MAPC is associated with several biological activities, including:

- Antimicrobial Activity : MAPC derivatives have demonstrated effectiveness against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). Studies indicate that MAPC exhibits sub-micromolar activity against these pathogens, making it a candidate for further development as an anti-infective agent .

- Anti-inflammatory Effects : Research has shown that MAPC can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in models of inflammation. In vivo studies have confirmed its ability to reduce microglial activation and astrocyte proliferation in animal models of neuroinflammation .

- Anticancer Properties : MAPC and its derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, one study reported that certain MAPC derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity .

The mechanisms through which MAPC exerts its biological effects are varied:

- Inhibition of Kinases : Some MAPC derivatives act as inhibitors of specific kinases involved in inflammatory pathways. For example, they have been shown to inhibit MK2, a kinase that plays a crucial role in the signaling pathways associated with inflammation .

- Cell Cycle Arrest : Certain studies have indicated that MAPC can induce cell cycle arrest in cancer cells, specifically at the G2/M phase. This is associated with alterations in the expression of apoptosis-related genes such as Bcl-2 and Bax, suggesting a pro-apoptotic mechanism .

- Antiviral Activity : MAPC derivatives have also been investigated for their antiviral properties, particularly against HIV. Some compounds demonstrated non-toxic activity against HIV replication in vitro, indicating their potential as novel antiviral agents .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of various pyrazole derivatives, including MAPC. The results showed that specific derivatives had MIC values as low as 0.125 mg/mL against MSSA and 8 mg/mL against E. coli, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a model of LPS-induced inflammation, MAPC significantly inhibited TNF-alpha release and reduced glial cell activation. This suggests its potential utility in treating neurodegenerative diseases characterized by inflammation .

Case Study 3: Anticancer Activity

A series of MAPC derivatives were tested on human cancer cell lines, revealing promising anticancer activity with IC50 values ranging from 11 µM to higher concentrations depending on the specific derivative tested . The mechanisms identified included apoptosis induction and cell cycle disruption.

Data Tables

Q & A

Basic Synthesis: What are the common synthetic routes for methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate?

The compound is synthesized via a multi-step approach:

Condensation : React phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

Cyclization : Treat the intermediate with hydrazine hydrate under reflux to construct the pyrazole ring.

Esterification : Introduce the methyl ester group using methanol under acidic or catalytic conditions .

Key Considerations : Purity of intermediates, reaction time, and temperature control are critical to avoid side products like regioisomers.

Advanced Synthesis: How can reaction conditions be optimized for higher yield and scalability?

Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) to accelerate cyclization .

- Flow Reactors : Continuous flow systems to enhance mixing and heat transfer, reducing reaction time .

- High-Throughput Optimization : Automated screening of solvent systems (e.g., DMF vs. THF) and stoichiometric ratios to maximize yield.

Data-Driven Approach : Monitor reaction progress via LC-MS or inline FTIR to identify bottlenecks .

Basic Characterization: What spectroscopic methods validate the compound’s structure?

- XRD : Determines crystal structure and confirms regiochemistry of substituents .

- FTIR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹) .

- NMR :

Advanced Characterization: How are ambiguities in spectral data resolved?

- Combined Techniques : Pair XRD with DFT calculations to validate bond angles and torsional strain .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities .

Basic Applications: What are the potential biomedical applications of this compound?

- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors (e.g., anti-cancer agents) due to hydrogen-bonding motifs .

- Antimicrobial Agents : Modifications at the 3-amino group enhance activity against Gram-positive bacteria .

Advanced Applications: How can structure-activity relationships (SAR) guide derivative design?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves metabolic stability .

- Bioisosteric Replacement : Replace the methyl ester with amides to enhance solubility and target affinity .

- Computational Docking : Predict binding modes with enzymes (e.g., COX-2) using molecular dynamics simulations .

Data Contradictions: How to address discrepancies in reported synthetic yields?

- Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., hydrazine hydrate purity) .

- Side-Reaction Analysis : Use TLC or GC-MS to detect byproducts (e.g., hydrolyzed esters or dimerization).

- Statistical Tools : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

Mechanistic Studies: What computational tools predict biological interactions?

- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) to identify binding pockets .

- DFT Calculations : Analyze electron density maps to prioritize reactive sites for functionalization .

- ADMET Prediction : Use QSAR models to forecast pharmacokinetics (e.g., logP, CYP450 inhibition) .

Safety and Handling: What protocols ensure safe laboratory use?

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Toxicity Assessment: How is in vitro toxicity evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.